molecular formula C13H18O2 B071786 3-[(S)-1-Ethenylbutyl]-5-methylcatechol CAS No. 193753-46-7

3-[(S)-1-Ethenylbutyl]-5-methylcatechol

Cat. No. B071786
M. Wt: 206.28 g/mol
InChI Key: PAHXDVQQUQAEHL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(S)-1-Ethenylbutyl]-5-methylcatechol, also known as EMCA, is a catechol derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is not fully understood. However, it is believed that 3-[(S)-1-Ethenylbutyl]-5-methylcatechol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to modulate various signaling pathways involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess various biochemical and physiological effects. In addition to its potent antioxidant properties, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has also been found to modulate various metabolic pathways, making it a potential candidate for the development of novel metabolic therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its potent antioxidant properties, which make it a valuable tool for investigating oxidative stress-related diseases. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. One area of interest is the development of novel antioxidant therapies based on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. Additionally, further investigation is needed to fully understand the mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol and its potential applications in various scientific fields. Finally, studies are needed to investigate the safety and efficacy of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in animal models and humans.

Synthesis Methods

3-[(S)-1-Ethenylbutyl]-5-methylcatechol can be synthesized through a multistep process involving the condensation of 4-methyl-1,2-benzoquinone with (S)-1-bromo-3-butene, followed by reduction and methylation reactions. This method has been optimized to yield high purity 3-[(S)-1-Ethenylbutyl]-5-methylcatechol with good yields.

Scientific Research Applications

3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is in the field of antioxidant research. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess potent antioxidant properties, which makes it a potential candidate for the development of novel antioxidant therapies.

properties

CAS RN

193753-46-7

Product Name

3-[(S)-1-Ethenylbutyl]-5-methylcatechol

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol

InChI

InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1

InChI Key

PAHXDVQQUQAEHL-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O

SMILES

CCCC(C=C)C1=C(C(=CC(=C1)C)O)O

Canonical SMILES

CCCC(C=C)C1=C(C(=CC(=C1)C)O)O

synonyms

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)

Origin of Product

United States

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